4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzimidazole core, the attachment of the dimethylphenoxypropyl group, and the incorporation of the fluorophenyl and pyrrolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions.
Reduction: The fluorophenyl group can be reduced to form different derivatives.
Substitution: The dimethylphenoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with bacterial cell division proteins, while the fluorophenyl group may enhance its binding affinity to certain receptors. The pyrrolidinone moiety contributes to the overall stability and bioactivity of the compound .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE.
Properties
Molecular Formula |
C28H28FN3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28FN3O2/c1-19-7-5-8-20(2)27(19)34-16-6-15-31-25-10-4-3-9-24(25)30-28(31)21-17-26(33)32(18-21)23-13-11-22(29)12-14-23/h3-5,7-14,21H,6,15-18H2,1-2H3 |
InChI Key |
UMOAGWBBFPFETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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